molecular formula C9H7BrF3NO2 B6146913 5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine CAS No. 1060813-22-0

5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine

Cat. No.: B6146913
CAS No.: 1060813-22-0
M. Wt: 298.06 g/mol
InChI Key: WTAHWGFXVJFBAQ-UHFFFAOYSA-N
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Description

5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group attached to a dioxolane ring at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine typically involves multiple steps. One common method includes the bromination of 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5th position.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts and ligands are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Agrochemicals: The compound is utilized in the development of new pesticides and herbicides due to its unique chemical properties.

    Material Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.

    Chemical Biology: The compound is used in chemical biology research to study the interactions of small molecules with biological targets.

Mechanism of Action

The mechanism of action of 5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-(trifluoromethyl)pyridine
  • 5-bromo-2-fluoropyridine
  • 2-chloro-5-(trifluoromethyl)pyridine

Uniqueness

5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl-dioxolane moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in pharmaceuticals and agrochemicals.

Properties

CAS No.

1060813-22-0

Molecular Formula

C9H7BrF3NO2

Molecular Weight

298.06 g/mol

IUPAC Name

5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine

InChI

InChI=1S/C9H7BrF3NO2/c10-6-1-2-7(14-5-6)8(9(11,12)13)15-3-4-16-8/h1-2,5H,3-4H2

InChI Key

WTAHWGFXVJFBAQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(C2=NC=C(C=C2)Br)C(F)(F)F

Purity

95

Origin of Product

United States

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